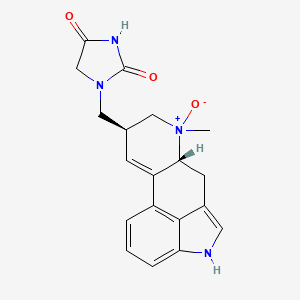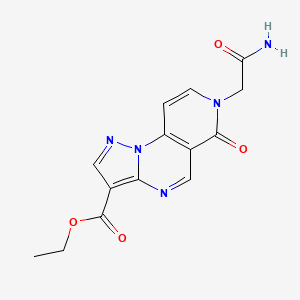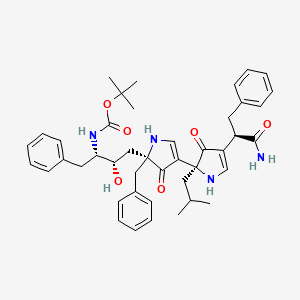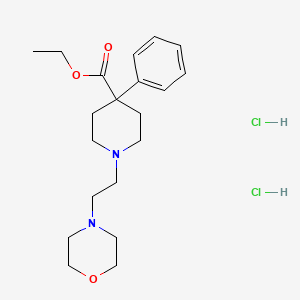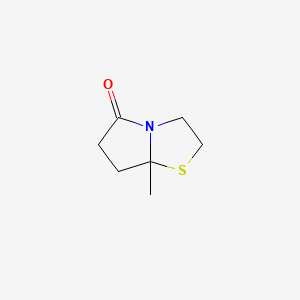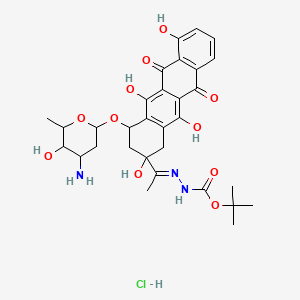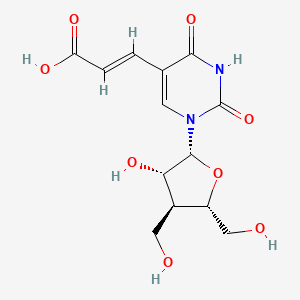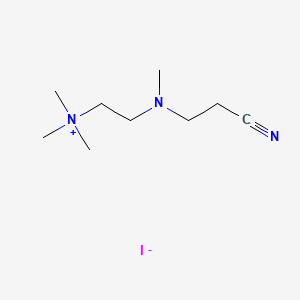
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a cyanoethyl group attached to a methylaminoethyl chain, which is further connected to a trimethylammonium iodide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide typically involves the reaction of (2-cyanoethyl)methylamine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:
(2-Cyanoethyl)methylamine+Ethyl iodide→(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can replace the iodide ion.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its potential role in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on biomolecules, affecting their structure and function. The cyanoethyl group can participate in further chemical reactions, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with a similar structure but different functional groups.
Poly(2-(diethylamino)ethyl methacrylate): A polymer with similar amine functionality.
Propiedades
Número CAS |
93506-91-3 |
|---|---|
Fórmula molecular |
C9H20IN3 |
Peso molecular |
297.18 g/mol |
Nombre IUPAC |
2-[2-cyanoethyl(methyl)amino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20N3.HI/c1-11(7-5-6-10)8-9-12(2,3)4;/h5,7-9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
JLZNCAKHMYWQIA-UHFFFAOYSA-M |
SMILES canónico |
CN(CCC#N)CC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



